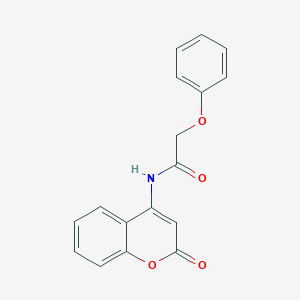![molecular formula C20H25N3O3 B252139 N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s as a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a key role in the immune response to cancer. Since then, DMXAA has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, as well as its potential as a cancer therapy.
Mecanismo De Acción
The exact mechanism of action of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the innate immune system. This compound has been shown to induce the production of TNF-α and other cytokines, which in turn activate immune cells such as macrophages and natural killer cells. These immune cells then attack and destroy cancer cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the induction of TNF-α and other cytokines, the activation of immune cells such as macrophages and natural killer cells, and the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). This compound has also been shown to increase the permeability of tumor blood vessels, allowing chemotherapy drugs to penetrate the tumor more effectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models of cancer. This makes it a valuable tool for studying the biology of cancer and testing new cancer therapies. However, this compound has some limitations as a research tool. For example, it has a relatively short half-life in the body, which can make it difficult to achieve consistent and reproducible results. It also has some toxicity concerns, particularly at higher doses.
Direcciones Futuras
There are several future directions for research on N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the combination of this compound with other cancer therapies, such as checkpoint inhibitors and targeted therapies, to improve its efficacy and overcome resistance.
Métodos De Síntesis
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 3-aminopropylpyridine to form this compound. The overall yield of this synthesis method is approximately 10%.
Aplicaciones Científicas De Investigación
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including mice, rats, and rabbits. In these studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
Propiedades
Fórmula molecular |
C20H25N3O3 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H25N3O3/c1-14-5-8-18(11-15(14)2)26-13-19(24)21-9-4-10-22-20(25)17-7-6-16(3)23-12-17/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,21,24)(H,22,25) |
Clave InChI |
XMKIAEHJCXKTAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C)C |
Solubilidad |
49.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)

![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)

![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)
